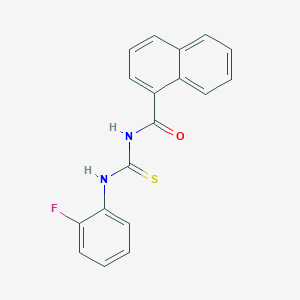![molecular formula C19H23N3O3 B253232 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and infectious diseases. In
作用机制
The mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects in cells. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. It has also been shown to increase the levels of BDNF, which is a neurotrophic factor that promotes the growth and survival of neurons. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to decrease the levels of VEGF, which is a protein that promotes the growth of blood vessels in tumors. It has also been shown to increase the levels of p53, which is a tumor suppressor protein that regulates cell growth and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not exhibit any significant side effects. However, one of the main limitations of using 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the optimal dosage and treatment regimen for 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine and its potential use in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the efficacy of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine against various pathogens and its potential use in combination with other antimicrobial agents. Overall, the research on 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has great potential for the development of novel therapeutics in various fields of medicine.
合成方法
The synthesis of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-ethoxy-3-pyridinyl) carbonyl chloride with 4-(4-methoxyphenyl) piperazine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified through column chromatography or recrystallization. The yield of 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine can range from 50% to 80%, depending on the reaction conditions.
科学研究应用
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. It has also been studied for its potential use in the treatment of anxiety and depression. In oncology, 1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
属性
产品名称 |
1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(2-ethoxypyridin-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18-17(5-4-10-20-18)19(23)22-13-11-21(12-14-22)15-6-8-16(24-2)9-7-15/h4-10H,3,11-14H2,1-2H3 |
InChI 键 |
ATZKARFRXFGWDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
规范 SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)

